Isopropyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Isopropyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 1218791-30-0
VCID: VC0171524
InChI: InChI=1S/C17H25BO4/c1-11(2)20-15(19)13-8-12(3)9-14(10-13)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OC(C)C)C
Molecular Formula: C17H25BO4
Molecular Weight: 304.193

Isopropyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS No.: 1218791-30-0

Cat. No.: VC0171524

Molecular Formula: C17H25BO4

Molecular Weight: 304.193

* For research use only. Not for human or veterinary use.

Isopropyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate - 1218791-30-0

Specification

CAS No. 1218791-30-0
Molecular Formula C17H25BO4
Molecular Weight 304.193
IUPAC Name propan-2-yl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Standard InChI InChI=1S/C17H25BO4/c1-11(2)20-15(19)13-8-12(3)9-14(10-13)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3
Standard InChI Key IJZINCHSUOKFFX-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OC(C)C)C

Introduction

Chemical Identity and Structure

Isopropyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate belongs to the chemical class of boronic esters, a family of compounds characterized by the presence of a boron atom attached to two oxygen atoms forming a cyclic structure. The compound has a molecular weight of 304.193 g/mol and features a molecular formula of C17H25BO4. The IUPAC name for this compound is propan-2-yl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, which precisely describes its structural components.

The chemical structure consists of several key components: a benzoate backbone with an isopropyl ester group, a methyl substituent at the 3-position, and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety at the 5-position of the benzene ring. This arrangement creates a molecule with specific reactivity patterns that are valuable in organic synthesis applications.

The structural representation can be further defined through standard chemical identifiers:

Structural IdentifierValue
Standard InChIInChI=1S/C17H25BO4/c1-11(2)20-15(19)13-8-12(3)9-14(10-13)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3
Standard InChIKeyIJZINCHSUOKFFX-UHFFFAOYSA-N
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OC(C)C)C
PubChem Compound ID46739510
SKU-Pack SizeAvailabilityPack SizePrice(USD)
Z-59945-1GAvailable to ship on 2025-02-251GInquire
Z-59945-5GAvailable to ship on 2025-02-255GInquire
Z-59945-25GAvailable to ship on 2025-02-2525GInquire
Z-59945-100GAvailable to ship on 2025-02-25100GInquire

This information indicates that the compound is accessible in various quantities to accommodate different scales of research or production needs .

Product Specifications

The available product specifications include:

SpecificationValue
CAS No.1218791-30-0
Molecular FormulaC17H25BO4
Molecular Weight304.193
Purity95-99% (supplier dependent)
ShippingNormal

These specifications provide essential information for researchers and industrial users considering this compound for their applications .

Structure-Activity Relationships and Mechanism

The structural features of Isopropyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate directly influence its reactivity patterns and applications in organic synthesis.

Boronic Ester Reactivity

The tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronic ester) is the key reactive center in this molecule. In Suzuki-Miyaura cross-coupling reactions, this group undergoes transmetalation with a palladium catalyst after initial oxidative addition of an aryl halide to the catalyst . The mechanism generally proceeds as follows:

  • Oxidative addition of aryl halide to Pd(0) catalyst

  • Transmetalation involving the boronic ester and base-activated palladium complex

  • Reductive elimination to form the new carbon-carbon bond and regenerate the catalyst

The tetramethyl groups on the dioxaborolane ring provide steric protection to the boron center, enhancing the stability of the boronic ester while still allowing for the desired reactivity in the presence of appropriate catalysts and reaction conditions.

Electronic Effects

The methyl group at the 3-position of the benzene ring contributes electron density through an inductive effect, potentially influencing the reactivity of the boronic ester group. Additionally, the isopropyl ester functionality affects the electronic distribution within the molecule and provides a handle for further synthetic manipulations.

Research on related compounds suggests that the coordination of lithium ions with oxygen atoms from the diol ligand on boron plays a crucial role in the borylation of lithiated species, a process that could be relevant to the synthesis of our target compound . The investigation of these electronic effects and their impact on reactivity continues to be an active area of research in synthetic organic chemistry.

Analytical Methods and Characterization

The characterization and quality control of Isopropyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically employs several analytical techniques, though specific analytical data for this compound is limited in the provided search results.

Spectroscopic Methods

Common spectroscopic methods for characterizing boronic esters include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 11B NMR provide valuable structural information about the compound. 11B NMR is particularly useful for monitoring borylation reactions and characterizing boronic esters .

  • Infrared (IR) Spectroscopy: This technique is valuable for identifying functional groups, particularly the carbonyl stretching frequencies which can provide insights into the electronic environment of the benzoate group. In situ IR spectroscopy has been used to monitor the formation of boronate complexes in related compounds .

  • Mass Spectrometry: This provides accurate mass determination and fragmentation patterns that help confirm the structure of the compound.

The search results mention that in situ IR spectroscopy has provided invaluable data for optimizing homologation reactions of organoboron compounds, suggesting this technique may be applicable to understanding the behavior of our target compound in various reactions .

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